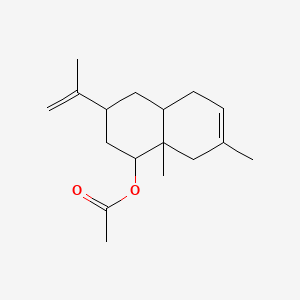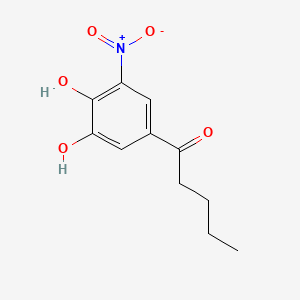
1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)- is an organic compound characterized by the presence of a pentanone group attached to a phenyl ring substituted with hydroxyl and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)- typically involves the nitration of a phenolic compound followed by the introduction of the pentanone group. The reaction conditions often require careful control of temperature and pH to ensure the desired substitution pattern on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and subsequent functionalization processes. These methods are designed to maximize yield and purity while minimizing the production of unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Conditions for electrophilic aromatic substitution typically involve acidic catalysts and elevated temperatures.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Various substituted phenolic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include oxidative stress response and modulation of signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
1-Pentanone, 1-(3,4-dihydroxyphenyl)-: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-Pentanone, 1-(3,4-dinitrophenyl)-: Contains an additional nitro group, which may enhance its reactivity and potential toxicity.
1-Pentanone, 1-(3,4-dihydroxy-5-methylphenyl)-: The presence of a methyl group instead of a nitro group alters its chemical properties and applications.
Uniqueness
1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)- is unique due to the specific combination of hydroxyl and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
125628-93-5 |
|---|---|
Fórmula molecular |
C11H13NO5 |
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxy-5-nitrophenyl)pentan-1-one |
InChI |
InChI=1S/C11H13NO5/c1-2-3-4-9(13)7-5-8(12(16)17)11(15)10(14)6-7/h5-6,14-15H,2-4H2,1H3 |
Clave InChI |
ZPJRQVFLMJNWEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


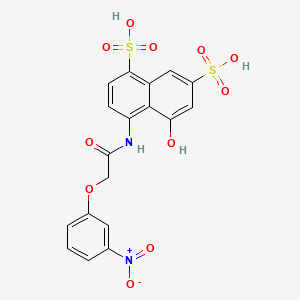
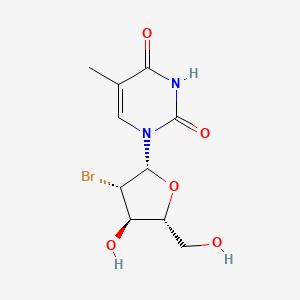
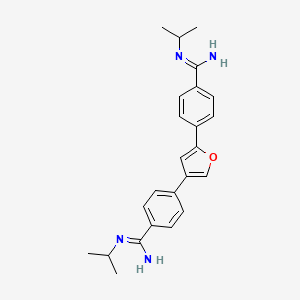

![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12689995.png)
![4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12690015.png)
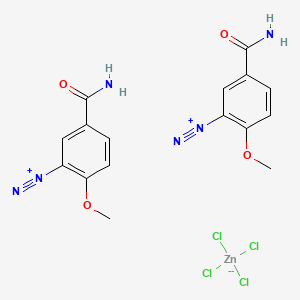
![1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12690028.png)

